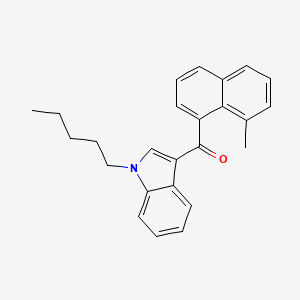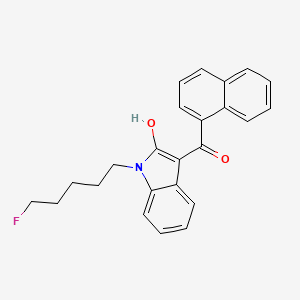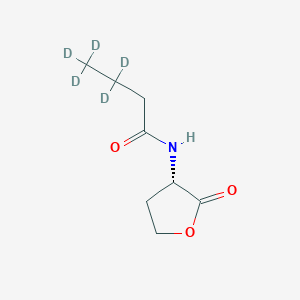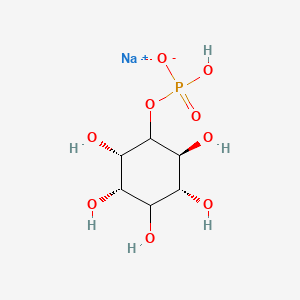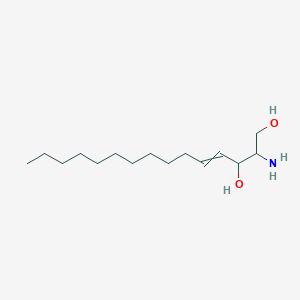
2-aminopentadec-4-ene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sphingosine (d15:1) is a naturally occurring amino alcohol characterized by a 15-carbon unsaturated hydrocarbon chain. It is a rare form of sphingosine, which is a fundamental component of sphingolipids, a class of lipids that play crucial roles in cell membrane structure and function . Sphingosine (d15:1) is involved in various cellular processes, including cell signaling and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sphingosine (d15:1) typically involves the condensation of palmitoyl-CoA with serine, catalyzed by serine palmitoyltransferase, to produce 3-ketosphinganine. This intermediate is then reduced to dihydrosphingosine, which is finally desaturated to form sphingosine (d15:1) . The reaction conditions often require specific enzymes and controlled environments to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of sphingosine (d15:1) is less common due to its rarity. it can be produced as an internal standard in the analysis of sphingoid compounds by chromatographic or spectrometric methods . The production process involves high-purity lipid standards and precise analytical techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Sphingosine (d15:1) undergoes various chemical reactions, including:
Oxidation: Sphingosine can be oxidized to form sphingosine-1-phosphate, a bioactive lipid involved in cell signaling.
Reduction: Reduction reactions can convert sphingosine to dihydrosphingosine, another important sphingolipid.
Substitution: Sphingosine can undergo substitution reactions where the amino group or hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like hydrogen peroxide or enzymes like sphingosine kinases.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various reagents, including alkylating agents or acylating agents, are employed under controlled conditions.
Major Products:
Sphingosine-1-phosphate: Formed through oxidation and plays a significant role in cell signaling.
Dihydrosphingosine: Produced through reduction and is a key component of sphingolipids.
Scientific Research Applications
Sphingosine (d15:1) has numerous applications in scientific research, including:
Mechanism of Action
Sphingosine (d15:1) exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Sphingosine (d15:1) can be compared with other similar compounds, such as:
Sphingosine (d181): The most common form of sphingosine with an 18-carbon chain.
Dihydrosphingosine: A saturated form of sphingosine involved in sphingolipid metabolism.
Sphingosine-1-phosphate: A phosphorylated form of sphingosine that plays a crucial role in cell signaling.
Uniqueness: Sphingosine (d15:1) is unique due to its 15-carbon chain, which is less common compared to the typical 18-carbon chain found in most sphingosines . This structural difference may influence its biological activity and interactions with other molecules.
Properties
Molecular Formula |
C15H31NO2 |
|---|---|
Molecular Weight |
257.41 g/mol |
IUPAC Name |
2-aminopentadec-4-ene-1,3-diol |
InChI |
InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)14(16)13-17/h11-12,14-15,17-18H,2-10,13,16H2,1H3 |
InChI Key |
KWQIYZIHZCLRSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CC(C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


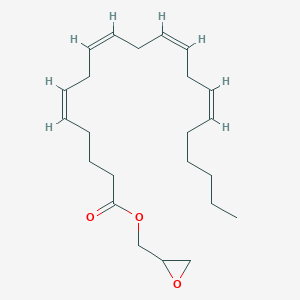

![methyl 2-[7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoylamino]acetate](/img/structure/B10767064.png)
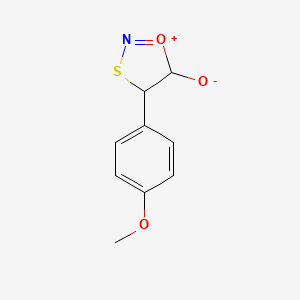
![(3Z)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10767083.png)
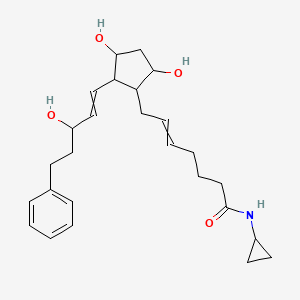


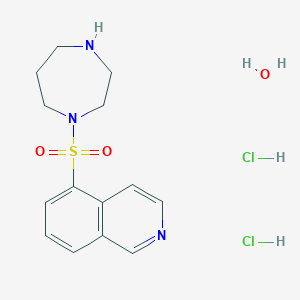
![cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe]](/img/structure/B10767117.png)
